Fopirtoline

Overview

Description

Fopirtoline is a chemical compound that belongs to the class of pyrazolopyrimidines. It has been studied extensively for its potential use in treating various medical conditions.

Scientific Research Applications

Monitoring Apoptosis in Cells

- FTIR Spectroscopy in Apoptosis Detection : Fourier-transform infrared (FTIR) spectroscopy, a vibrational technique providing molecular fingerprints of samples, has been used to study apoptosis in cells, such as HL60 leukemic cells. This method, based on attenuated total reflection (ATR), can be an essential diagnostic tool for analyzing and quantifying apoptotic cells, offering insights into cell death mechanisms and potentially impacting cancer treatment and other medical fields (Gasparri & Muzio, 2003).

Studying Rare Genetic Disorders

- Fibrodysplasia Ossificans Progressiva (FOP) Research : Research on FOP, a rare genetic disorder, focuses on developing treatments to halt or reverse its progression. Insights from the lab and patient treatment experiences have identified potential therapy targets, combining existing medications and novel approaches. This research is critical for understanding and managing FOP's debilitating effects (Glaser & Kaplan, 2005).

Implementing Healthcare Innovations

- Implementation Science in Healthcare : The Consolidated Framework for Implementation Research (CFIR) is a tool used in implementation science, aiding in the design, evaluation, and implementation of evidence-based interventions within healthcare systems. This framework is particularly useful in the evaluation of complex patient-centered care transformations, highlighting the importance of systematic approaches in healthcare innovation (Safaeinili et al., 2019).

Advancements in Cancer Diagnostics

- FTIR Spectroscopy in Cancer Diagnostics : FTIR Spectroscopy has emerged as a promising tool for cancer diagnosis. It offers a rapid, cost-effective analysis of human blood serum to discriminate cancer from healthy control samples. This technology, coupled with machine learning algorithms, presents an opportunity to revolutionize cancer diagnosis and treatment pathways (Sala et al., 2020).

Understanding Genetic Mutations and Disorders

- Genomic Research in FOP : Advanced genomic analysis techniques have significantly contributed to understanding Fibrodysplasia Ossificans Progressiva (FOP). Identifying the FOP causative mutation and investigating the role of cis-acting variants in the ACVR1 gene provide essential insights into the disorder's pathophysiology and potential treatment strategies (Ravazzolo & Bocciardi, 2021).

Neuroimaging in Psychiatry

- Functional Near-Infrared Spectroscopy (fNIRS) in Psychiatry : fNIRS is a neuroimaging method used in psychiatry to investigate neural processes in various disorders. This technique has been applied to study schizophrenia, affective disorders, ADHD, and aging, offering valuable insights into the neural underpinnings of psychiatric conditions [(Ehlis et al., 2014)](https://consensus.app/papers/application-nearinfrared-psychiatry-ehlis/6cb106a96e2d51c89859f3dea9699e59/?utm_source=chatgpt).

Apoptosis Marker Identification

- Identification of Apoptosis Markers : Fourier Transform Infrared Spectroscopy (FTIR) combined with flow cytometry has been instrumental in studying apoptosis and necrosis in cell lines such as Jurkat. This method has identified specific markers in the IR spectrum, crucial for diagnosing diseases in vivo, including cell death processes (Gaudenzi et al., 2004).

Genetic Testing and Health Care

- Genetic Testing for Health Conditions : The Consolidated Framework for Implementation Research (CFIR) has been applied in the context of genetic testing for conditions like Familial Hypercholesterolemia (FH). This approach helps understand the barriers and facilitators to genetic testing implementation, guiding research and healthcare practices (Hendricks-Sturrup et al., 2019).

Research on Bone Formation Disorders

- Study of Heterotopic Ossification in FOP : Research on connective tissue progenitor cells from patients with FOP has revealed dysregulation of BMP signaling and accelerated osteoblast differentiation. This study is significant for understanding the mechanisms behind progressive heterotopic ossification in FOP (Billings et al., 2007).

Clinical Staging in Rare Disorders

- Clinical Staging of FOP : Clinical staging of Fibrodysplasia Ossificans Progressiva (FOP) is essential for assessing disease severity and guiding therapeutic interventions. This framework allows for a better understanding of disease progression and the effectiveness of drug trials in FOP (Pignolo & Kaplan, 2017).

properties

IUPAC Name |

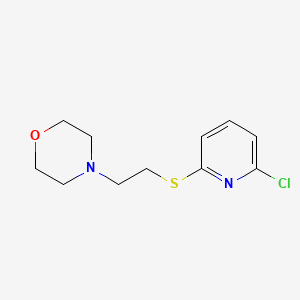

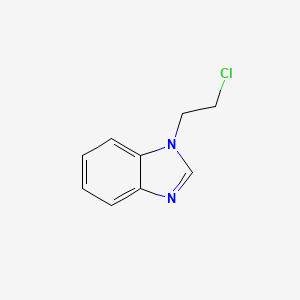

4-[2-(6-chloropyridin-2-yl)sulfanylethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2OS/c12-10-2-1-3-11(13-10)16-9-6-14-4-7-15-8-5-14/h1-3H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZSLVKNOOIGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177034 | |

| Record name | Fopirtoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fopirtoline | |

CAS RN |

22514-23-4 | |

| Record name | 4-[2-[(6-Chloro-2-pyridinyl)thio]ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22514-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fopirtoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022514234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fopirtoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fopirtoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOPIRTOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7B0AH4986 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione](/img/structure/B3369015.png)

![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)